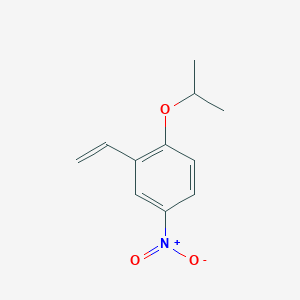

1-Isopropoxy-4-nitro-2-vinylbenzene

Description

Properties

IUPAC Name |

2-ethenyl-4-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h4-8H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYVLGNFTZTQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isopropoxy-4-nitro-2-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-isopropoxy-2-vinylbenzene using nitric acid and sulfuric acid as reagents . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Isopropoxy-4-nitro-2-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration-oxidation, to form different substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Isopropoxy-4-nitro-2-vinylbenzene has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.

Biochemistry: It is employed in studies involving enzyme kinetics and drug metabolism, particularly in understanding the interactions with cytochrome P450 enzymes.

Environmental Science: The compound is investigated for its role in the degradation of nitrobenzene pollutants in wastewater treatment processes.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

The nitro group in this compound strongly deactivates the aromatic ring, directing electrophilic substitutions to the meta position. This contrasts with compounds like 1-nitro-4-(2-propyn-1-yloxy)benzene, where the propargyl ether’s electron-donating nature partially counteracts the nitro group’s deactivation .- In contrast, 1-nitro-4-vinylbenzene lacks such steric hindrance, enabling faster kinetics in vinyl-group-involved reactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-isopropoxy-4-nitro-2-vinylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via olefin metathesis using ruthenium catalysts (e.g., Grela catalyst) under inert conditions. A typical procedure involves reacting (E/Z)-1-isopropoxy-4-nitro-2-(prop-1-en-1-yl)benzene with a catalyst precursor (e.g., S17) in dichloromethane at 40–50°C, yielding ~55% product after purification by column chromatography . Optimization can focus on solvent polarity (e.g., CH₂Cl₂ vs. toluene), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Low yields may arise from steric hindrance from the isopropoxy group or nitro group deactivation.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

- Aromatic protons: δ 8.44 (dd, J = 9.0, 2.7 Hz, 1H) and δ 7.81 (d, J = 2.7 Hz, 1H) for nitro-substituted benzene .

- Vinyl protons: δ 6.94 (d, J = 9.0 Hz, 1H) coupled with the isopropoxy group’s septet (δ 4.98, J = 6.1 Hz).

HRMS should confirm the molecular ion [M+H]⁺ at m/z 221.1052 (C₁₁H₁₃NO₃). Discrepancies in spectral data may indicate residual solvents or byproducts like nitro-reduction intermediates.

Advanced Research Questions

Q. What role does the nitro group play in the electronic properties and reactivity of this compound?

- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), polarizing the aromatic ring and reducing electron density at the vinyl substituent. This effect can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) or experimentally via electrochemical analysis (cyclic voltammetry). Comparative studies with analogs (e.g., 4-bromo-1-isopropoxy-2-vinylbenzene) show that nitro-substituted derivatives exhibit reduced reactivity in electrophilic substitutions but enhanced stability in radical-mediated reactions .

Q. How does this compound perform as a substrate in transition-metal-catalyzed coupling reactions?

- Methodological Answer : The vinyl group participates in Heck coupling or Suzuki-Miyaura reactions , but the nitro group may deactivate palladium catalysts. To mitigate this, use electron-rich ligands (e.g., SPhos) or switch to ruthenium catalysts (e.g., Grubbs II) for olefin functionalization. For example, coupling with aryl boronic acids under microwave irradiation (100°C, 1 hour) achieves moderate yields (40–60%) . Reaction progress should be monitored via TLC (silica gel, hexane/ethyl acetate 4:1).

Q. What are the key challenges in analyzing thermal decomposition pathways of this compound?

- Methodological Answer : The nitro group increases thermal instability, leading to exothermic decomposition above 150°C. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples reveals intermediates like nitroso derivatives or isopropoxy-phenol. Safety protocols (e.g., blast shields, fume hoods) are critical during scale-up .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported catalytic activity of this compound in metathesis reactions?

- Methodological Answer : Contradictions may arise from catalyst purity or solvent effects. Reproduce experiments using standardized catalysts (e.g., Grela catalyst from peer-reviewed protocols) and anhydrous solvents (verified via Karl Fischer titration). For example, a 55% yield in CH₂Cl₂ vs. 30% in toluene highlights solvent-dependent steric effects. Cross-validate results with independent characterization (e.g., X-ray crystallography of reaction intermediates).

Q. Why do computational models sometimes fail to predict the regioselectivity of reactions involving this compound?

- Methodological Answer : DFT models may underestimate steric effects from the isopropoxy group or solvent interactions. Refine calculations using PCM (polarizable continuum model) solvation parameters or hybrid functionals (e.g., B3LYP-D3). Experimental validation via isotopic labeling (e.g., deuterated vinyl groups) can resolve ambiguities in reaction mechanisms .

Comparative Analysis

Q. How does this compound compare to structurally similar compounds in photochemical applications?

- Methodological Answer : Unlike 4-vinylphenol (used in polymer photoresists), the nitro group in this compound enhances UV absorption (λₘₐₓ ~320 nm), making it suitable as a photosensitizer. Comparative UV-vis spectroscopy and time-resolved fluorescence studies reveal longer excited-state lifetimes (τ ~5 ns) compared to non-nitro analogs (τ ~2 ns) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in high-energy reactions?

- Methodological Answer :

- Engineering controls : Use explosion-proof reactors and localized exhaust ventilation .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Store in amber glass bottles under nitrogen at –20°C to prevent nitro group degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.